molecular formula C20H35NO8 B1247847 mycalamide C

mycalamide C

Cat. No. B1247847
M. Wt: 417.5 g/mol
InChI Key: DCZMMILMODFEMS-AUYDAGNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mycalamide C is a natural product found in Hymeniacidon with data available.

Scientific Research Applications

1. Antitumor and Antiviral Properties

Mycalamide C, like its counterparts in the mycalamide family, has been explored for its potent antitumor and antiviral properties. Studies have shown that compounds from the mycalamide class, isolated from marine sponges, demonstrate significant in vitro toxicity and in vivo efficacy against various murine and human tumor cells. These compounds act as protein synthesis inhibitors, impacting the replication of tumor cells at very low concentrations. This suggests their potential as novel antitumor agents worth further evaluation (Burres & Clement, 1989).

2. Cytotoxic Effects

Research indicates that mycalamide C and related compounds exhibit cytotoxic properties. For instance, mycalamide A, closely related to mycalamide C, has been found to prevent malignant transformation of cells and induce apoptosis at subnanomolar concentrations. This highlights the potential of mycalamide C for both cancer prevention and cytotoxic therapy (Dyshlovoy et al., 2012).

3. Mechanism of Action

The mechanism of action of mycalamides, including mycalamide C, involves the inhibition of protein synthesis. Studies have found that these compounds interfere with translation elongation, blocking eEF2-mediated translocation without affecting other aspects of the translation process. This detailed understanding of their action at the molecular level is crucial for further development and application (Dang et al., 2011).

4. Drug Resistance and Efflux

Investigations into the susceptibility of mycalamides to drug efflux networks have revealed that they have limited susceptibility towards the drug efflux network, which is critical in understanding their effectiveness and potential resistance mechanisms. This insight is particularly relevant for considering mycalamide C in therapeutic applications where efflux pump–based resistance is a concern (Venturi et al., 2012).

properties

Product Name

mycalamide C

Molecular Formula

C20H35NO8

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-N-[[(2R,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5,5-dimethyloxan-2-yl]methyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

InChI

InChI=1S/C20H35NO8/c1-10-7-20(27-6,29-12(3)11(10)2)17(25)18(26)21-8-13-15(23)16(24)19(4,5)14(9-22)28-13/h11-17,22-25H,1,7-9H2,2-6H3,(H,21,26)/t11-,12-,13-,14-,15+,16-,17-,20-/m1/s1

InChI Key

DCZMMILMODFEMS-AUYDAGNDSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC[C@@H]2[C@@H]([C@H](C([C@H](O2)CO)(C)C)O)O)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NCC2C(C(C(C(O2)CO)(C)C)O)O)O)OC)C

synonyms

mycalamide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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